An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Abstract
The 2-aminobenzothiazole framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific, under-explored derivative: 6-Bromo-4-methyl-1,3-benzothiazol-2-amine . Due to the limited direct experimental data for this precise isomer, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical properties, spectroscopic signature, reactivity, and potential applications. The aim is to provide researchers, scientists, and drug development professionals with a robust foundational understanding to guide future synthesis, characterization, and screening efforts.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 6-Bromo-4-methyl-1,3-benzothiazol-2-amine combines the electron-rich benzothiazole ring system with a strategically placed bromine atom, a methyl group, and a highly reactive exocyclic amino group.
IUPAC Name: 6-Bromo-4-methyl-1,3-benzothiazol-2-amine Molecular Formula: C₈H₇BrN₂S Molecular Weight: 243.13 g/mol [3]
A critical feature of 2-aminobenzothiazoles is their existence in a tautomeric equilibrium between the amino and imino forms. This equilibrium is fundamental to its reactivity, particularly its ability to act as a versatile nucleophile in various synthetic transformations.[4]
To properly visualize the structures in the diagram, please imagine the chemical drawings for the amino and imino tautomers of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Range | Rationale / Comparative Insight |
|---|---|---|
| Melting Point (°C) | 200 - 220 | Substituted 2-aminobenzothiazoles are typically high-melting crystalline solids. For example, 2-Amino-6-bromobenzothiazole has a melting point of 213-217 °C. The addition of a methyl group may slightly alter crystal packing but is expected to remain in a similar range. |
| pKa (Predicted) | 3.0 - 4.0 | The 2-amino group is weakly basic due to electron delocalization into the heterocyclic ring. The electron-withdrawing bromine at the 6-position is expected to further decrease basicity compared to the unsubstituted parent compound. |
| LogP (Predicted) | ~3.1 | The presence of a bromine atom and a methyl group increases lipophilicity compared to the parent 2-aminobenzothiazole. This value is computationally derived for its isomer, 4-bromo-6-methyl-1,3-benzothiazol-2-amine.[3] |
| Appearance | Off-white to pale yellow solid | Based on the typical appearance of related benzothiazole derivatives.[5][6] |
Spectroscopic Characterization: A Predictive Analysis
For any novel compound, spectroscopic analysis is essential for structural confirmation. Based on the known effects of the substituents and the core scaffold, we can predict the key features in its NMR, IR, and Mass spectra.
Table 2: Predicted Spectroscopic Data for 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
| Technique | Wavenumber (cm⁻¹) / Shift (ppm) / m/z | Predicted Assignment and Rationale |
|---|---|---|
| ¹H NMR | δ 7.0 - 7.5 (2H, m) | Aromatic Protons (H-5, H-7): The two remaining protons on the benzene ring will appear as multiplets. Their exact shifts are influenced by the opposing electronic effects of the electron-donating methyl group and the electron-withdrawing bromo group. |
| δ 6.5 - 7.0 (2H, br s) | Amine Protons (-NH₂): A broad singlet for the two exocyclic amine protons, which is exchangeable with D₂O. | |
| δ 2.3 - 2.5 (3H, s) | Methyl Protons (-CH₃): A sharp singlet for the methyl group at the 4-position. | |
| ¹³C NMR | δ 165 - 170 | C2 (Amidine Carbon): The characteristic downfield signal for the carbon atom of the thiazole ring bonded to three heteroatoms.[5] |
| δ 140 - 150 | C3a, C7a (Bridgehead Carbons): Carbons at the fusion of the two rings. | |
| δ 115 - 135 | Aromatic Carbons: Signals for the remaining aromatic carbons, including the carbon bearing the bromine (C-Br, ~115-120 ppm) and the carbon bearing the methyl group (C-CH₃, ~125-130 ppm). | |
| δ 18 - 22 | Methyl Carbon (-CH₃): The upfield signal corresponding to the methyl group's carbon. | |
| IR Spec. | 3450 - 3300 cm⁻¹ (two bands) | N-H Stretch: Primary aromatic amines typically show two distinct bands for asymmetric and symmetric N-H stretching.[7][8][9] |
| ~1640 cm⁻¹ | N-H Bend: The scissoring vibration of the primary amine group.[10] | |
| ~1550 cm⁻¹ | C=N Stretch: Characteristic stretching vibration of the endocyclic imine within the thiazole ring. | |
| 1335 - 1250 cm⁻¹ | Aromatic C-N Stretch: Strong band characteristic of the bond between the amine nitrogen and the aromatic system.[8] | |
| Mass Spec. | m/z 242/244 | Molecular Ion (M⁺): A prominent doublet of nearly 1:1 intensity, which is the hallmark isotopic signature of a monobrominated compound.[11][12] |
| m/z 163 | [M - Br]⁺: Fragment corresponding to the loss of the bromine radical. |
| | m/z 135 | [M - Br - HCN]⁺: Subsequent loss of hydrogen cyanide from the thiazole ring, a common fragmentation pathway for such heterocycles. |
Synthesis and Reactivity
Proposed Synthesis: The Hugershoff Reaction
The most direct and established method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an arylthiourea, often generated in situ from the corresponding aniline.[13] The classical approach, known as the Hugershoff synthesis, involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[14]
Starting Material: 3-Bromo-5-methylaniline.
Rationale: The reaction proceeds via electrophilic attack of thiocyanogen ((SCN)₂) or a related species onto the electron-rich aniline ring, typically para to the amino group. The resulting thiocyanate intermediate then undergoes intramolecular cyclization onto the sulfur atom to form the benzothiazole ring.
Figure 1: Proposed Synthetic Workflow.
Experimental Protocol: Synthesis of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-bromo-5-methylaniline (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Thiocyanate Addition: Add ammonium thiocyanate (2.2 equivalents) to the cooled solution and stir until fully dissolved.
-
Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 1-2 hours.
-
Causality Note: The slow, cooled addition of bromine is critical to control the exothermic reaction and prevent unwanted side reactions or over-bromination. Bromine first reacts with the thiocyanate to form the electrophilic species required for substitution onto the aniline ring.
-
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into a beaker of crushed ice. Neutralize the acidic solution carefully with concentrated ammonium hydroxide until the solution is basic (pH ~8-9).
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product. The purity should be validated by melting point analysis and the spectroscopic methods outlined in Section 2.
Core Reactivity
The synthetic utility of 2-aminobenzothiazoles stems from the nucleophilic character of both the exocyclic amino group and the endocyclic nitrogen atom.[15][16] This dual reactivity allows the scaffold to be a versatile building block for more complex fused heterocyclic systems.
Figure 2: Key Reactivity Pathways of the 2-Aminobenzothiazole Scaffold.
Applications in Drug Discovery and Materials Science
While 6-Bromo-4-methyl-1,3-benzothiazol-2-amine itself has not been extensively studied, the broader class of 2-aminobenzothiazole derivatives has shown remarkable versatility and potency across numerous therapeutic areas.[1][5][17] The specific substitution pattern of the title compound—a halogen at C6 and an alkyl group at C4—provides a unique lipophilic and electronic profile that could be exploited in drug design.
Potential Therapeutic Applications:
-
Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity by targeting key enzymes in signaling pathways, such as PI3K, EGFR, and various other kinases.[1][18] The 6-position is a common site for modification to enhance activity.[19]
-
Neuroprotective Agents: The benzothiazole scaffold is central to drugs like Riluzole (used in ALS) and imaging agents for detecting β-amyloid plaques in Alzheimer's disease.[1] The lipophilicity imparted by the bromo and methyl groups may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.
-
Antimicrobial and Antifungal Agents: The scaffold is a well-established pharmacophore for developing agents against a range of pathogens, including bacteria and fungi like Candida albicans.[20][21]
-
Anticonvulsant and Anti-inflammatory Agents: Derivatives have been reported to possess significant anticonvulsant and anti-inflammatory properties, making this an attractive starting point for developing novel therapies for epilepsy and inflammatory disorders.[14][17]
Figure 3: Application Landscape in Medicinal Chemistry.
Conclusion
6-Bromo-4-methyl-1,3-benzothiazol-2-amine represents a synthetically accessible yet underexplored member of the pharmacologically significant 2-aminobenzothiazole family. By leveraging established principles of synthetic chemistry and spectroscopic analysis, this guide provides a predictive but robust framework for its properties and behavior. Its unique substitution pattern offers a promising starting point for the design of novel therapeutic agents, particularly in the fields of oncology, neurodegenerative disease, and infectious disease. Further research, beginning with its formal synthesis and characterization, is warranted to fully unlock the potential of this versatile chemical entity.
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